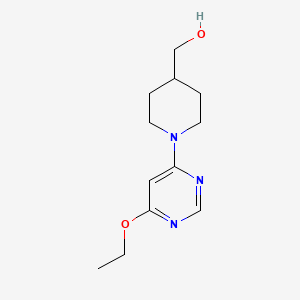

(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol

Description

Properties

IUPAC Name |

[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-2-17-12-7-11(13-9-14-12)15-5-3-10(8-16)4-6-15/h7,9-10,16H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMISWGCFYVFCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCC(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and formamide.

Substitution with Ethoxy Group: The ethoxy group is introduced at the 6-position of the pyrimidine ring using ethyl iodide in the presence of a base like potassium carbonate.

Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate amine precursors.

Attachment of Methanol Group: The methanol group is introduced at the 4-position of the piperidine ring through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting their activity and affecting metabolic pathways.

Interacting with Receptors: Modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The piperidin-4-yl-methanol scaffold is a versatile framework in drug discovery. Below, we compare the target compound with key analogs, focusing on structural variations, biological activity, and applications.

A. Antiparasitic Piperidine Alcohols

- Compounds: [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7), [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (8) .

- Key Features : Halogenated benzyl substituents enhance lipophilicity and antiparasitic activity.

- Activity : IC₅₀ values of 1.03–2.52 μg/mL against resistant parasitic strains, with high selectivity (SI = 15–182) .

- Comparison : The target compound’s 6-ethoxypyrimidine group is less lipophilic than halogenated benzyl groups, suggesting divergent therapeutic applications.

B. Serotonin Receptor-Targeting Analogs

- Compound: {1-[3-(4-Iodophenyl)propyl]piperidin-4-yl}methanol .

- Key Features : A 4-iodophenylpropyl chain on the piperidine nitrogen.

- Application : Synthesized as a 5-HT₄ receptor antagonist , highlighting the role of arylalkyl substituents in CNS targeting .

- Comparison : The ethoxypyrimidine group may reduce blood-brain barrier penetration compared to iodophenylpropyl chains, limiting CNS applications.

C. Tranquilizer: Azacyclonol

- Compound: Diphenyl(piperidin-4-yl)methanol (Azacyclonol) .

- Key Features: Diphenylmethanol substituent.

- Application : Used as a tranquilizer , demonstrating the impact of bulky aryl groups on CNS activity .

- Comparison : The target compound’s smaller ethoxypyrimidine group lacks the steric bulk required for similar neuroleptic effects.

Structural Influence on Physicochemical Properties

- Ethoxypyrimidine Advantage : The ethoxy group balances polarity and lipophilicity, making the target compound suitable for medicinal chemistry optimizations (e.g., introducing solubilizing groups or targeting enzymes like kinases) .

Biological Activity

(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol, a compound with the molecular formula C12H19N3O2, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound involves the reaction of 6-ethoxypyrimidine derivatives with piperidine under specific conditions to yield the target compound. The synthesis pathway typically includes:

- Formation of the pyrimidine ring : Starting from appropriate precursors, the ethoxy group is introduced at the 6-position of the pyrimidine.

- Piperidine attachment : The piperidine moiety is then linked to the pyrimidine through a methanol functional group.

Biological Evaluation

The biological activity of this compound has been assessed through various in vitro assays, particularly focusing on its antibacterial properties.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against a range of pathogens, including Mycobacterium tuberculosis and ESKAPE bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were evaluated using resazurin reduction microplate assays.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 1 | Mycobacterium tuberculosis | 0.5 |

| 2 | Staphylococcus aureus | 1.0 |

| 3 | Escherichia coli | 2.0 |

These results indicate that modifications in the chemical structure can enhance or diminish antibacterial potency.

Structure-Activity Relationship (SAR)

The SAR studies reveal that alterations in the piperidine and pyrimidine components significantly affect biological activity. For instance, variations in substituents on the pyrimidine ring have shown to influence both solubility and antibacterial efficacy.

Key Findings:

- Hydrophobic vs. Hydrophilic Substituents : Compounds with hydrophilic groups tend to exhibit better solubility and higher antibacterial activity.

- Positioning of Functional Groups : The position of functional groups on the piperidine ring plays a crucial role in determining the overall pharmacological profile.

Case Studies

A comprehensive study evaluated a series of derivatives based on this compound for their potential as novel antibacterial agents.

Study Overview:

- Objective : To assess the efficacy of synthesized derivatives against resistant strains of bacteria.

- Methodology : In vitro testing followed by in vivo models to evaluate therapeutic potential.

Results :

The study found that certain derivatives exhibited remarkable activity against multidrug-resistant strains, suggesting their potential as lead compounds for further development.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol?

- Methodology : A multi-step approach is typically employed:

Alkylation : React a piperidin-4-ylmethanol precursor with a 6-ethoxypyrimidin-4-yl halide (e.g., chloride or bromide) in the presence of a base like sodium hydride or potassium carbonate. This facilitates nucleophilic substitution at the piperidine nitrogen .

Protection/Deprotection : Use protecting groups (e.g., tert-butyldimethylsilyl for the hydroxymethyl group) to prevent side reactions during alkylation .

Purification : Column chromatography or recrystallization is critical to isolate the product. Analytical techniques like NMR and mass spectrometry (MS) confirm structural integrity .

Q. How can the purity and structural integrity of this compound be verified?

- Analytical Workflow :

- NMR Spectroscopy : Key signals include the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), pyrimidine protons (δ ~8.5 ppm), and piperidine protons (δ ~2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C₁₃H₂₀N₃O₂: calculated [M+H]⁺ = 262.1556) .

- HPLC : Purity >95% is recommended for biological assays; use C18 columns with acetonitrile/water gradients .

Q. What are the key spectroscopic characteristics for structural identification?

- FT-IR : Stretching vibrations for -OH (broad peak ~3200–3400 cm⁻¹), C-O (ethoxyl group, ~1250 cm⁻¹), and pyrimidine ring (C=N ~1600 cm⁻¹) .

- ¹³C NMR : Distinct signals for the ethoxy carbons (~60–70 ppm) and pyrimidine carbons (~150–160 ppm) .

Advanced Research Questions

Q. How do electronic effects of the ethoxy group influence reactivity compared to halogen or alkyl substituents?

- Mechanistic Insight :

- The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, activating the pyrimidine ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -F, -Cl) that deactivate the ring, altering reaction pathways .

- Case Study : Fluoropyridinyl analogs (e.g., [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol) show reduced nucleophilic aromatic substitution yields compared to ethoxy derivatives due to lower ring activation .

Q. How can contradictions in reported biological activity data be systematically addressed?

- Strategies :

- Standardized Assays : Control variables (e.g., solvent polarity, cell lines) that affect receptor binding. For instance, polar solvents (DMSO vs. ethanol) may alter solubility and bioavailability .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC₅₀ values in enzyme inhibition studies may arise from assay pH or cofactor availability .

Q. What strategies optimize solubility for in vivo studies without compromising activity?

- Approaches :

- Prodrug Design : Convert the hydroxymethyl group to a phosphate ester (water-soluble), which is enzymatically cleaved in vivo .

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining stability. For analogs, logP values <2.5 are ideal for bioavailability .

Q. How to design analogs to probe structure-activity relationships (SAR) in receptor binding?

- SAR Framework :

Core Modifications : Replace the ethoxy group with -OCH₃ (smaller alkoxy) or -OCF₃ (electron-withdrawing) to assess steric/electronic effects on affinity .

Piperidine Substitutions : Introduce methyl groups at the 3-position to evaluate conformational restrictions .

Biological Testing : Use radioligand binding assays (e.g., with ³H-labeled compounds) to quantify receptor occupancy .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (temperature, solvent purity) and analytical parameters (NMR shimming, MS ionization mode) to ensure cross-study consistency .

- Theoretical Alignment : Ground hypotheses in quantum mechanical calculations (e.g., DFT for charge distribution) or molecular docking to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.